molecular formula C20H30N12O14P2 B10828351 Cyclic-di-GMP diammonium

Cyclic-di-GMP diammonium

Cat. No.: B10828351
M. Wt: 724.5 g/mol
InChI Key: ORSUSHQNAQSNEL-XDODWTFASA-N
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Description

Cyclic diguanylate (diammonium) is a bacterial second messenger that plays a crucial role in regulating various cellular processes in bacteria. Discovered in 1987, it has been identified as an activator of cellulase synthase in Gluconacetobacter xylinus. This compound is involved in processes such as motility, biofilm formation, and cell cycle progression in many bacterial species.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclic diguanylate (diammonium) can be synthesized using chemical methods, but the most efficient method today is through enzymatic synthesis. This involves the use of diguanylate cyclases, which catalyze the formation of cyclic diguanylate from guanosine triphosphate. The enzymatic synthesis is preferred due to its efficiency and the ability to produce large quantities of the compound .

Industrial Production Methods

Large-scale production of cyclic diguanylate (diammonium) involves an enzymatic cascade using economical precursors such as guanosine monophosphate and adenosine triphosphate. This process includes a combination of GMP kinase, nucleoside diphosphate kinase, and a mutated form of diguanylate cyclase engineered to lack product inhibition. The compound is then purified using anion exchange chromatography and solvent precipitation .

Chemical Reactions Analysis

Types of Reactions

Cyclic diguanylate (diammonium) undergoes various chemical reactions, including hydrolysis and binding to effector proteins and riboswitches. These reactions are crucial for its role as a second messenger in bacterial cells .

Common Reagents and Conditions

The enzymatic synthesis of cyclic diguanylate (diammonium) typically involves reagents such as guanosine triphosphate and specific enzymes like diguanylate cyclases. The reaction conditions often include optimal temperatures and pH levels to ensure the stability and activity of the enzymes involved .

Major Products Formed

The primary product formed from the enzymatic synthesis of cyclic diguanylate (diammonium) is the cyclic dinucleotide itself, which can then be used in various biological and industrial applications .

Mechanism of Action

Cyclic diguanylate (diammonium) exerts its effects by binding to specific receptors in bacterial cells, such as effector proteins and riboswitches. This binding regulates various cellular processes, including motility, biofilm formation, and cell cycle progression. The intracellular concentration of cyclic diguanylate (diammonium) is controlled by diguanylate cyclases and phosphodiesterases, which respectively catalyze its production and degradation .

Comparison with Similar Compounds

Cyclic diguanylate (diammonium) is part of a family of cyclic dinucleotides that includes cyclic diadenylate and cyclic guanosine monophosphate-adenosine monophosphate. These compounds share similar roles as second messengers in bacterial cells but differ in their specific targets and regulatory mechanisms.

Similar Compounds

  • Cyclic diadenylate
  • Cyclic guanosine monophosphate-adenosine monophosphate

Cyclic diguanylate (diammonium) stands out due to its broad regulatory roles and potential therapeutic applications, making it a compound of significant interest in various fields of research and industry .

Properties

Molecular Formula

C20H30N12O14P2

Molecular Weight

724.5 g/mol

IUPAC Name

diazanium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

InChI

InChI=1S/C20H24N10O14P2.2H3N/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34;;/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34);2*1H3/t5-,6-,9-,10-,11-,12-,17-,18-;;/m1../s1

InChI Key

ORSUSHQNAQSNEL-XDODWTFASA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)[O-])[O-].[NH4+].[NH4+]

Origin of Product

United States

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